3-(6-methoxypyridin-3-yl)benzoic Acid

Vue d'ensemble

Description

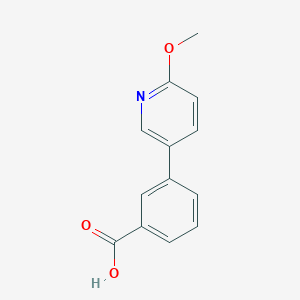

3-(6-Methoxypyridin-3-yl)benzoic acid is an organic compound with the molecular formula C13H11NO3. It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a benzoic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxypyridin-3-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and benzoic acid derivatives.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) using solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

Bulk Synthesis: Utilizing large-scale reactors and continuous flow systems to handle the exothermic nature of the coupling reaction.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

3-(6-Methoxypyridin-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include:

Oxidation: this compound derivatives with aldehyde or carboxylic acid groups.

Reduction: Alcohol or aldehyde derivatives of this compound.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the chemical formula and features a benzoic acid moiety substituted with a 6-methoxypyridin-3-yl group. Its structural characteristics contribute to its biological activity, making it a valuable scaffold for drug development.

Pharmaceutical Development

-

Cancer Therapeutics :

- 3-(6-Methoxypyridin-3-yl)benzoic acid has been identified as a promising scaffold for designing anticancer drugs. Research indicates that it may inhibit various cancer cell lines, demonstrating potential as a therapeutic agent in oncology.

- A study highlighted its interaction with CDC42, a protein involved in cell signaling pathways related to cancer progression, suggesting that derivatives of this compound could serve as effective inhibitors against certain cancers .

- Antiarrhythmic Agents :

The biological activity of this compound arises from its interactions with various biological targets:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, which could elucidate its mechanism of action and enhance drug design strategies.

- Receptor Modulation : It has potential as a modulator of receptors associated with cell signaling, further expanding its therapeutic applications.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(6-methoxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Pathway Modulation: The compound can influence various biochemical pathways by altering the activity of key enzymes and receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(5-Methoxypyridin-3-yl)benzoic acid: Similar structure but with the methoxy group at a different position on the pyridine ring.

3-(6-Methoxypyridin-2-yl)benzoic acid: Similar structure but with the pyridine ring attached at a different position on the benzoic acid.

Uniqueness

3-(6-Methoxypyridin-3-yl)benzoic acid is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

3-(6-Methoxypyridin-3-yl)benzoic acid, a compound with the molecular formula CHNO, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 231.23 g/mol

- CAS Number : 863921-57-7

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the activation of specific signaling pathways, including the caspase cascade and mitochondrial pathways.

The compound's mechanism appears to involve several pathways:

- Caspase Activation : Induces apoptosis by activating caspases, which are crucial for programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

- Reactive Oxygen Species (ROS) Generation : Increases ROS levels within cells, leading to oxidative stress and subsequent cell death .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Induces apoptosis in cancer cell lines; inhibits proliferation |

| Antioxidant | Exhibits antioxidant properties by scavenging free radicals |

| Enzyme Inhibition | Potentially inhibits specific enzymes involved in tumor progression |

Case Studies

- Antitumor Efficacy : A study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

- Antioxidant Activity : Another study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH and ABTS). The findings suggested that it effectively scavenges free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .

- Enzyme Interaction Studies : In silico docking studies have shown that this compound can bind effectively to key enzymes involved in cancer metabolism, suggesting a role in metabolic modulation .

Propriétés

IUPAC Name |

3-(6-methoxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-6-5-11(8-14-12)9-3-2-4-10(7-9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMUHRGHSOZYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405446 | |

| Record name | 3-(6-methoxypyridin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863921-57-7 | |

| Record name | 3-(6-methoxypyridin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.